molecular formula C11H8BrFN4O3 B7579454 2-[4-[(5-Bromo-2-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid

2-[4-[(5-Bromo-2-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid

Cat. No. B7579454
M. Wt: 343.11 g/mol
InChI Key: XMDMSJYUNQACFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(5-Bromo-2-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid, also known as BFAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BFAA belongs to the class of triazole compounds and is synthesized through a multistep process involving various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-[(5-Bromo-2-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell proliferation and survival. 2-[4-[(5-Bromo-2-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and DNA repair. 2-[4-[(5-Bromo-2-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid has also been found to inhibit the activity of heat shock protein 90 (HSP90), which is a protein that is involved in the folding and stabilization of other proteins.
Biochemical and Physiological Effects:
2-[4-[(5-Bromo-2-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid has been found to have several biochemical and physiological effects, including the induction of oxidative stress and the activation of various signaling pathways. Studies have shown that 2-[4-[(5-Bromo-2-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid can increase the production of reactive oxygen species (ROS) in cancer cells, leading to DNA damage and cell death. 2-[4-[(5-Bromo-2-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid has also been found to activate the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathways, which are involved in cell proliferation and survival.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-[(5-Bromo-2-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid in lab experiments is its potent anti-proliferative effects on cancer cells, making it a promising candidate for cancer treatment. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of 2-[4-[(5-Bromo-2-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid, including the development of more potent and selective analogs, the investigation of its potential use in combination with other cancer treatments, and the elucidation of its mechanism of action. Further studies are needed to fully understand the therapeutic potential of 2-[4-[(5-Bromo-2-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid and its limitations.

Synthesis Methods

The synthesis of 2-[4-[(5-Bromo-2-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid involves the reaction of 5-bromo-2-fluoroaniline with triazole in the presence of a catalyst, followed by the reaction of the resulting compound with chloroacetic acid. The final product is obtained through purification and crystallization processes.

Scientific Research Applications

2-[4-[(5-Bromo-2-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that 2-[4-[(5-Bromo-2-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid has anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer cells. 2-[4-[(5-Bromo-2-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid has also been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer treatment.

properties

IUPAC Name

2-[4-[(5-bromo-2-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN4O3/c12-6-1-2-7(13)8(3-6)14-11(20)9-4-17(16-15-9)5-10(18)19/h1-4H,5H2,(H,14,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDMSJYUNQACFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)NC(=O)C2=CN(N=N2)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(5-Bromo-2-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid

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